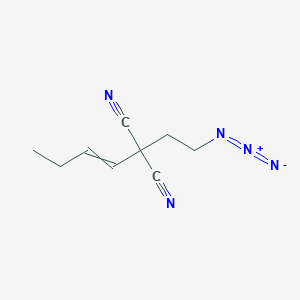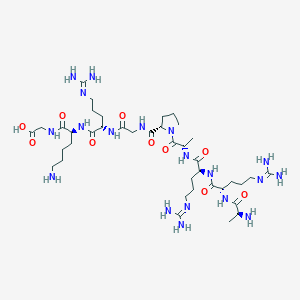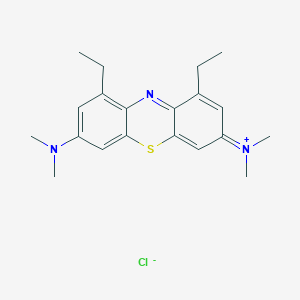
(2-Azidoethyl)(but-1-en-1-yl)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of (2-Azidoethyl)(but-1-en-1-yl)propanedinitrile typically involves a multi-step process. One common method includes the reaction of but-1-en-1-yl bromide with sodium azide to form the corresponding azide. This intermediate is then reacted with malononitrile under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K₂CO₃).
Analyse Chemischer Reaktionen
(2-Azidoethyl)(but-1-en-1-yl)propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu), leading to the formation of substituted products.
Wissenschaftliche Forschungsanwendungen
(2-Azidoethyl)(but-1-en-1-yl)propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2-Azidoethyl)(but-1-en-1-yl)propanedinitrile involves its interaction with various molecular targets. The azide group (-N₃) is highly reactive and can participate in click chemistry reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions (Cu⁺) and are used to link biomolecules or create new materials. The nitrile groups (-C≡N) can also interact with nucleophiles, leading to the formation of various derivatives.
Vergleich Mit ähnlichen Verbindungen
(2-Azidoethyl)(but-1-en-1-yl)propanedinitrile can be compared with other nitrile-containing compounds such as:
Malononitrile: A simpler nitrile with two cyano groups, used in organic synthesis.
Cyanoacetonitrile: Another nitrile with applications in the synthesis of heterocyclic compounds.
(Ethoxymethylene)malononitrile: A nitrile used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of azide and nitrile functionalities, which provide a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
649759-76-2 |
|---|---|
Molekularformel |
C9H11N5 |
Molekulargewicht |
189.22 g/mol |
IUPAC-Name |
2-(2-azidoethyl)-2-but-1-enylpropanedinitrile |
InChI |
InChI=1S/C9H11N5/c1-2-3-4-9(7-10,8-11)5-6-13-14-12/h3-4H,2,5-6H2,1H3 |
InChI-Schlüssel |
GBWTZUSUCXVTKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CC(CCN=[N+]=[N-])(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide](/img/structure/B12603457.png)



![2-Methyl-3-[(naphthalen-2-yl)amino]propanoic acid](/img/structure/B12603490.png)

![{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid](/img/structure/B12603502.png)
![9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12603509.png)


![1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12603534.png)



